2,3,4,5,6-pentafluorophenol;sulfurous acid
Overview
Description
2,3,4,5,6-Pentafluorophenol; sulfurous acid is a compound with the molecular formula C12H4F10O5S and a molecular weight of 450.206 g/mol . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms and a sulfurous acid group. It is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluorophenol; sulfurous acid typically involves the reaction of pentafluorophenol with sulfurous acid. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction . The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2,3,4,5,6-pentafluorophenol; sulfurous acid may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenol; sulfurous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of less oxidized sulfur-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with 2,3,4,5,6-pentafluorophenol; sulfurous acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving 2,3,4,5,6-pentafluorophenol; sulfurous acid depend on the type of reaction. For example, oxidation can produce sulfonic acids, while substitution reactions can yield various fluorinated aromatic compounds .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenol; sulfurous acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorophenol; sulfurous acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfurous acid group can act as a nucleophile or electrophile, depending on the reaction conditions . These interactions facilitate the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenol: Similar in structure but lacks the sulfurous acid group, making it less reactive in certain types of reactions.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromine atom instead of the sulfurous acid group, leading to different reactivity and applications.
2,3,5,6-Tetrafluorophenol: Has fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,3,4,5,6-Pentafluorophenol; sulfurous acid is unique due to the combination of multiple fluorine atoms and a sulfurous acid group. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluorophenol;sulfurous acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6HF5O.H2O3S/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;1-4(2)3/h2*12H;(H2,1,2,3) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGHQQPPBLYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O.OS(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30759877 | |
Record name | Sulfurous acid--pentafluorophenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30759877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96157-57-2 | |
Record name | Sulfurous acid--pentafluorophenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30759877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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